Product packaging for Methyltetrazine-Propylamine(Cat. No.:CAS No. 1802978-47-7)

Methyltetrazine-Propylamine

Cat. No.: B609007
CAS No.: 1802978-47-7
M. Wt: 245.29
InChI Key: GDNRZRYXVIJHCO-UHFFFAOYSA-N
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Description

Overview of Tetrazine Chemistry as a Foundational Bioorthogonal Tool

Among the various bioorthogonal reactions developed, the tetrazine ligation stands out for its exceptionally fast reaction kinetics and high selectivity. frontiersin.orgnih.gov This reaction is an inverse-electron-demand Diels-Alder (iEDDA) reaction between a 1,2,4,5-tetrazine (B1199680) derivative and a strained alkene, most commonly a trans-cyclooctene (B1233481) (TCO). wikipedia.orgfrontiersin.org The tetrazine acts as the electron-deficient diene, and the strained alkene serves as the reactive dienophile.

The reaction proceeds rapidly, with second-order rate constants that can be as high as 2000 M⁻¹s⁻¹, allowing for efficient labeling even at the very low concentrations typical of in vivo environments. wikipedia.orgnih.gov A key feature of this reaction is that after the initial cycloaddition, it undergoes a retro-Diels-Alder reaction, releasing nitrogen gas (N₂). wikipedia.org This step makes the reaction irreversible and drives it to completion. The reaction is not only tolerant of water but its rate is often enhanced in aqueous media, making it perfectly suited for biological applications. wikipedia.org The tunability of the reaction rate can be achieved by modifying the substituents on the tetrazine ring, allowing researchers to optimize the reaction for specific applications. oregonstate.edu

Historical Context and Evolution of Methyltetrazine-Propylamine as a Research Reagent

The concept of tetrazine bioorthogonal chemistry was first reported independently by two research groups in 2008. frontiersin.orgnih.gov This breakthrough provided a new, extremely rapid tool for bioconjugation. Since its introduction, researchers have focused on developing novel tetrazine derivatives with improved properties, such as enhanced stability, reactivity, and functionality. frontiersin.orgnih.gov

The development of this compound is a direct result of this evolution. Early tetrazine reagents sometimes lacked stability in biological media. The addition of a methyl group to the tetrazine ring, creating a methyltetrazine, was found to substantially improve the compound's stability compared to the unsubstituted tetrazine-amine. broadpharm.com

Furthermore, for the tetrazine to be a useful tool, it needs a way to be attached to other molecules of interest, such as proteins, drugs, or imaging agents. The propylamine (B44156) group (-CH₂CH₂CH₂NH₂) on this compound serves as a functional linker. smolecule.com The primary amine on this linker can readily react with molecules containing a carboxylic acid group, forming a stable amide bond. smolecule.combroadpharm.com This reaction is typically facilitated by standard coupling agents. smolecule.com This design, combining a stable and reactive methyltetrazine core with a versatile propylamine linker, makes this compound a highly effective and adaptable reagent for a wide range of bioconjugation applications. glpbio.comtdl.org

Scope and Academic Relevance of this compound in Modern Science

This compound is a key reagent in the "click chemistry" toolbox, valued for its efficiency and specificity in bioconjugation. smolecule.com Its structure allows researchers to link a biomolecule containing a carboxylic acid to another molecule that has been modified with a trans-cyclooctene (TCO) group. smolecule.combroadpharm.com This specific capability has found broad academic and research applications.

One major area of application is in the development of Proteolysis-Targeting Chimeras (PROTACs). glpbio.com this compound can be used as a linker in the synthesis of these molecules, which are designed to selectively degrade target proteins within cells by harnessing the cell's own ubiquitin-proteasome system. glpbio.com It is also used in creating targeted drug delivery systems, where it can link therapeutic agents to targeting moieties, and in designing advanced probes for imaging and diagnostics. smolecule.com The rapid reaction kinetics of the methyltetrazine moiety are particularly advantageous for in vivo imaging, where speed and efficiency are critical. frontiersin.org Researchers have also utilized derivatives of this compound in the synthesis of complex, multi-functional probes for studying intricate biological interactions, such as protein-protein interactions in living cells. biorxiv.org

Data Tables

Table 1: Properties of this compound Hydrochloride Salt

Property Value Source
CAS Number 1802978-47-7 broadpharm.com
Molecular Formula C₁₂H₁₅N₅O broadpharm.com
Molecular Weight 245.3 g/mol broadpharm.com
Purity Typically ≥98% broadpharm.com
Appearance Solid N/A
Solubility Soluble in DMSO smolecule.com

| Storage | -20°C for long-term storage | smolecule.combroadpharm.com |

Table 2: Comparison of Common Bioorthogonal Reactions

Feature Tetrazine Ligation (iEDDA) Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)
Reactants Tetrazine + Strained Alkene (e.g., TCO) Azide + Strained Alkyne (e.g., DBCO)
Mechanism Inverse-electron-demand Diels-Alder cycloaddition 1,3-dipolar cycloaddition
Catalyst Not required (catalyst-free) Not required (catalyst-free)
Reaction Rate Very fast (up to ~10³ M⁻¹s⁻¹) Moderate to fast (~10⁻¹ to 1 M⁻¹s⁻¹)
Key Advantages Extremely rapid kinetics, tunable reactivity, irreversible reaction. wikipedia.orgnih.gov High stability of reactants, widely used. numberanalytics.com

| Common Applications | Live-cell imaging, in vivo labeling, drug delivery, PROTACs. numberanalytics.comfrontiersin.orgglpbio.com | Live-cell imaging, protein modification, glycan labeling. numberanalytics.comeurjchem.com |

Structure

2D Structure

Chemical Structure Depiction
molecular formula C12H15N5O B609007 Methyltetrazine-Propylamine CAS No. 1802978-47-7

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-[4-(6-methyl-1,2,4,5-tetrazin-3-yl)phenoxy]propan-1-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15N5O/c1-9-14-16-12(17-15-9)10-3-5-11(6-4-10)18-8-2-7-13/h3-6H,2,7-8,13H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GDNRZRYXVIJHCO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN=C(N=N1)C2=CC=C(C=C2)OCCCN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15N5O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

245.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies for Methyltetrazine Propylamine and Its Functional Derivatives

Strategies for the Preparation of the Methyltetrazine Core Structure

The construction of the 1,2,4,5-tetrazine (B1199680) (s-tetrazine) ring is the foundational step in synthesizing methyltetrazine-propylamine. Historically, the Pinner reaction has been a cornerstone for creating symmetrical 3,6-disubstituted tetrazines. mdpi.comacs.org This reaction typically involves the condensation of nitriles with hydrazine, followed by an oxidation step to form the aromatic tetrazine ring. mdpi.comacs.org The general process can be summarized in two main stages: first, acyclic reagents are converted into dihydro-1,2,4,5-tetrazines, which are then oxidized to the corresponding aromatic tetrazines. mdpi.com

For the synthesis of unsymmetrically substituted tetrazines, such as a methyltetrazine, more nuanced strategies are required to avoid the formation of undesired symmetrical byproducts. semanticscholar.org Modern approaches often employ a divergent synthesis strategy starting from versatile intermediates. nih.govnih.gov One common method involves creating a 3-thiomethyltetrazine intermediate from a carboxylic ester precursor. nih.gov This intermediate can then undergo further reactions, such as palladium-catalyzed cross-coupling, to introduce different substituents. nih.gov

Another powerful strategy for generating unsymmetrical tetrazines involves the use of pre-functionalized precursors that can be selectively modified. For instance, Sonogashira cross-coupling reactions can be performed on a 3-bromo-6-methyl-1,2,4,5-tetrazine intermediate to react with various terminal alkynes, yielding asymmetrically disubstituted tetrazines with high efficiency. rsc.orgresearchgate.net The synthesis of the key 3-methyl-6-(methylthio)-1,2,4,5-tetrazine precursor can be achieved from thiocarbohydrazide, which is treated with trimethyl orthoacetate and subsequently oxidized. mdpi.comresearchgate.net

The selection of the synthetic route often depends on the desired substitution pattern and the scale of the reaction. While the classic Pinner synthesis is effective for many aromatic tetrazines, it is less suitable for aliphatic or unsymmetrical variants. acs.orgsemanticscholar.org Therefore, metal-catalyzed cross-coupling reactions and strategies involving versatile intermediates like 3,6-bis(methylthio)-1,2,4,5-tetrazine or 3,6-dichloro-1,2,4,5-tetrazine (B31795) are often preferred for creating tailored methyltetrazine cores. acs.orgacs.org

Table 1: Comparison of Synthetic Strategies for the Tetrazine Core

Method Description Advantages Limitations References
Pinner Reaction Condensation of nitriles with hydrazine, followed by oxidation. Straightforward for symmetrical tetrazines. Low yield for unsymmetrical or aliphatic tetrazines; can produce mixtures. mdpi.comacs.orgacs.org
Sulfur-Mediated "Pinner-like" Reaction Uses a sulfur-based reagent to facilitate the reaction of nitriles with hydrazine. Effective for many aromatic tetrazines. Can be less efficient for certain substrates. semanticscholar.orgrsc.org
From Carboxylic Esters One-pot conversion of carboxylic esters to 3-thiomethyltetrazine intermediates for further functionalization. Good for unsymmetrical and monosubstituted tetrazines; versatile. Multi-step process. nih.govnih.gov

| Cross-Coupling Reactions (e.g., Sonogashira, Suzuki) | Pd-catalyzed coupling of a halogenated tetrazine (e.g., 3-bromo-6-methyltetrazine) with boronic acids or alkynes. | High yield for unsymmetrical tetrazines; mild reaction conditions. | Requires pre-functionalized tetrazine starting material. | rsc.orgacs.org |

Functionalization Approaches for the Propylamine (B44156) Moiety

The propylamine group serves as a key functional handle, allowing the methyltetrazine core to be conjugated to other molecules of interest, such as biomolecules or imaging agents. The primary amine (-NH₂) of the propylamine moiety is a versatile nucleophile that can participate in a variety of chemical reactions.

Amidation Reactions for Conjugation

Amide bond formation is one of the most common and robust strategies for conjugating the this compound to molecules containing a carboxylic acid group. This reaction forms a stable amide linkage. To facilitate this, the carboxylic acid is typically activated to make it more susceptible to nucleophilic attack by the primary amine.

Common activating agents include carbodiimides, such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC), often used in combination with N-hydroxysuccinimide (NHS) or its sulfonated version (Sulfo-NHS). EDC reacts with the carboxylic acid to form a highly reactive O-acylisourea intermediate. This intermediate can then react directly with the propylamine. However, the addition of NHS stabilizes the activated species by forming a more stable NHS ester, which then reacts efficiently with the amine in a second step, often leading to higher yields and fewer side reactions. Other reagents like HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) can also be used to promote the coupling between the amine and a carboxylic acid.

The reaction between an acyl chloride and a primary amine is another effective method for forming a secondary amide. This reaction is typically rapid and high-yielding.

Linker Integration Strategies (e.g., PEGylation)

Polyethylene (B3416737) glycol (PEG) chains are frequently incorporated as linkers or spacers between the methyltetrazine unit and a target molecule. This process, known as PEGylation, can enhance the aqueous solubility, improve biocompatibility, and reduce steric hindrance of the final conjugate. The propylamine moiety is an ideal attachment point for PEG chains.

PEGylation of the amine can be achieved using several methods:

Reaction with PEG-NHS Esters: A common approach involves reacting the propylamine with a PEG chain that has been pre-activated with an N-hydroxysuccinimide (NHS) ester. This reaction proceeds under mild conditions (typically pH 7-9) to form a stable amide bond, covalently linking the PEG to the propylamine.

Reductive Amination with PEG-Aldehydes: An alternative strategy is the reaction of the propylamine with a PEG-aldehyde derivative. This forms an initial imine (Schiff base) linkage, which is then reduced to a more stable secondary amine using a mild reducing agent like sodium cyanoborohydride. This method allows for site-specific modification, particularly at the N-terminus of proteins where the pKa of the α-amino group is lower than that of lysine (B10760008) ε-amino groups.

The choice of PEG linker length (e.g., PEG4, PEG6) allows for precise control over the spacing and physicochemical properties of the final probe.

Advanced Synthetic Routes for Tailored this compound Probes

This compound is often not the final product but rather a crucial building block for creating more complex and highly functional molecular probes. Its structure allows for its use as a bifunctional linker, where the propylamine can be conjugated to one molecule and the methyltetrazine can react with another via bioorthogonal chemistry.

A key application is in the field of Proteolysis-Targeting Chimeras (PROTACs). This compound can serve as an alkyl chain-based PROTAC linker, used in the synthesis of these heterobifunctional molecules. PROTACs work by bringing a target protein and an E3 ubiquitin ligase into close proximity, leading to the ubiquitination and subsequent degradation of the target protein.

Furthermore, the this compound scaffold can be elaborated into more complex reagents. For example, the amine can be reacted with a linker that terminates in an NHS ester, creating a Methyltetrazine-PEG-NHS ester. This reagent can then be used to label proteins or other amine-containing biomolecules. The methyltetrazine moiety remains available for a subsequent, highly specific "click" reaction with a strained alkene, such as a trans-cyclooctene (B1233481) (TCO). This inverse-electron-demand Diels-Alder (IEDDA) reaction is extremely fast and bioorthogonal, meaning it proceeds rapidly in complex biological environments without interfering with native biochemical processes. This dual-reaction strategy enables the pre-targeting of antibodies or other biomolecules for imaging and therapeutic applications.

Analytical Methodologies for Characterization of Synthesized Research Materials

Rigorous characterization is essential to confirm the identity, purity, and stability of synthesized this compound and its derivatives. A combination of spectroscopic and chromatographic techniques is typically employed.

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are fundamental for structural elucidation. NMR provides detailed information about the chemical environment of protons and carbons, allowing for the confirmation of the core structure, the presence of the methyl and propylamine groups, and the successful attachment of any linkers or conjugated molecules. Dynamic NMR studies can also be used to investigate conformational isomers. beilstein-journals.org

Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS), often coupled with electrospray ionization (ESI), is used to determine the exact mass of the synthesized compound, confirming its elemental composition. For larger bioconjugates, techniques like MALDI-TOF-MS are used to verify the mass of the final product and determine the degree of labeling. researchgate.netrsc.org

High-Performance Liquid Chromatography (HPLC): HPLC is the primary method for assessing the purity of the synthesized compounds. tcichemicals.com Reverse-phase HPLC (RP-HPLC) with UV-Vis detection is commonly used. The tetrazine ring has a characteristic absorbance that can be monitored. acs.org Analytical HPLC can separate the final product from starting materials and byproducts, allowing for quantification of purity. nih.gov Preparative HPLC is often used for the final purification step. acs.org

Infrared (IR) Spectroscopy and UV-Vis Spectroscopy: Fourier-transform infrared (FTIR) spectroscopy can be used to identify key functional groups within the molecule. princeton.eduresearchgate.net UV-Visible spectroscopy is used to monitor reactions involving the tetrazine core, as its characteristic color and absorbance change upon reaction. acs.org

Table 2: Analytical Techniques for Characterization

Technique Purpose Information Obtained References
NMR Spectroscopy Structural confirmation Chemical structure, connectivity of atoms, conformational information. beilstein-journals.orgresearchgate.netup.ac.za
Mass Spectrometry Molecular weight determination Exact mass, elemental formula, verification of conjugation. researchgate.netrsc.orgup.ac.za
HPLC Purity assessment and purification Purity of the compound, separation from impurities, quantification. tcichemicals.comnih.govacs.orgepa.gov

| FTIR/UV-Vis | Functional group analysis and reaction monitoring | Presence of key functional groups, monitoring the disappearance/appearance of chromophores. | acs.orgprinceton.eduresearchgate.net |

Reaction Kinetics and Mechanisms of Methyltetrazine Propylamine in Bioorthogonal Ligation

Detailed Mechanism of Strain-Promoted Inverse Electron-Demand Diels-Alder (SPIEDAC) Reactivity

The SPIEDAC reaction involving methyltetrazine derivatives is a powerful tool for bioconjugation due to its speed and selectivity. conju-probe.comtcichemicals.com This reaction is a type of inverse electron-demand Diels-Alder reaction, where the electron-deficient tetrazine acts as the diene and a strained alkene, the dienophile, reacts with it. conju-probe.comtcichemicals.com

Interaction with Trans-Cyclooctenes (TCOs) and Other Strained Dienophiles

Methyltetrazine-propylamine readily reacts with strained alkenes like trans-cyclooctenes (TCOs), norbornenes, and cyclopropenes. conju-probe.combroadpharm.com The high internal strain of the double bond in TCOs makes them particularly reactive dienophiles in SPIEDAC reactions. tcichemicals.comtcichemicals.com This reaction is highly chemoselective, meaning the tetrazine and the strained alkene will preferentially react with each other even in complex biological environments with numerous other functional groups. conju-probe.combroadpharm.com The reaction proceeds without the need for a metal catalyst, a significant advantage for in vivo applications. tcichemicals.com The rate of reaction between tetrazines and TCOs is among the fastest known bioorthogonal ligations, with second-order rate constants reaching up to 10^6 M⁻¹s⁻¹. broadpharm.combiorxiv.org The methyl group on the tetrazine ring in this compound enhances the stability of the compound compared to unsubstituted tetrazines, albeit with a slight reduction in reaction rate. conju-probe.combroadpharm.com

Other strained dienophiles, such as norbornenes and cyclopropenes, also react with methyltetrazine, but generally at slower rates than TCOs. conju-probe.combroadpharm.com The choice of dienophile can be used to tune the reaction kinetics for specific applications. nih.gov

Formation of Stable Dihydropyridazine (B8628806) Adducts and Nitrogen Elimination

The SPIEDAC reaction between a methyltetrazine and a strained alkene proceeds through a concerted [4+2] cycloaddition to form an unstable intermediate. This is followed by a retro-Diels-Alder reaction that rapidly and irreversibly eliminates a molecule of nitrogen gas (N₂). broadpharm.combroadpharm.com This nitrogen elimination is the thermodynamic driving force for the reaction and results in the formation of a stable dihydropyridazine adduct. conju-probe.combroadpharm.com The final product is a stable conjugate, linking the molecules that were originally attached to the methyltetrazine and the dienophile. conju-probe.com

Kinetic Studies of Reaction Rates in Varied Research Environments

The kinetics of the SPIEDAC reaction with this compound are a critical aspect of its application, influencing the efficiency of labeling and conjugation in different experimental setups.

Influence of Solvent Systems and Aqueous Media on Reaction Efficiency

The reaction between tetrazines and strained alkenes is known to be sensitive to the solvent environment. nih.gov While the reaction proceeds efficiently in aqueous buffers, which is crucial for its use in biological systems, the rates can be influenced by the solvent composition. conju-probe.comnih.gov For instance, a second-order rate constant of 2000 M⁻¹s⁻¹ has been reported for the reaction of a tetrazine with TCO in a 9:1 methanol/water mixture. broadpharm.com In some cases, the inclusion of water as a significant part of the solvent can lead to a slight decrease in reaction rates. nih.gov The solubility of this compound and its derivatives in various solvents like DMSO, DMF, and water is an important factor for its use in different research applications. conju-probe.combroadpharm.combroadpharm.com

Comparative Kinetic Analysis with Other Bioorthogonal Reagents

The SPIEDAC reaction involving tetrazines and TCOs is considered one of the fastest bioorthogonal reactions currently available. conju-probe.combiorxiv.org Its kinetics are significantly faster than many other click chemistry reactions. For comparison, the reaction rates for tetrazine-TCO ligations can be orders of magnitude higher than those for reactions involving other dienophiles like norbornenes. nih.gov The substituents on the tetrazine ring play a crucial role in tuning the reaction rates. Electron-withdrawing groups on the tetrazine can increase the reaction rate, while the methyl group in this compound provides a balance of good reactivity and enhanced stability. conju-probe.comnih.gov

Interactive Data Table: Comparative Reaction Rates

Bioorthogonal Reaction PairSecond-Order Rate Constant (M⁻¹s⁻¹)Reference
Methyltetrazine + TCO~2000 (in 9:1 methanol/water) broadpharm.com
Tetrazine + TCOup to 1 x 10⁶ broadpharm.com
Diphenyltetrazine + BCN3.6 nih.gov
Dipyridyltetrazine + BCN118 nih.gov

This table presents a selection of reported reaction rates to illustrate the relative kinetics. Actual rates can vary based on specific reaction conditions and substituents.

Stereochemical and Regiochemical Considerations in Ligation Events

While the SPIEDAC reaction is highly selective, stereochemical and regiochemical factors can influence the reaction. The orientation of substituents on the TCO can affect the reaction rate, with axial isomers sometimes reacting faster than equatorial isomers. tcichemicals.com However, the primary determinant of reactivity is the strain of the dienophile.

Applications of Methyltetrazine Propylamine in Molecular Labeling and Bioconjugation Research

Site-Specific Bioconjugation Strategies

The unique reactivity of the methyltetrazine group enables precise, site-specific covalent modification of biomolecules. By pre-introducing a TCO group into a specific location on a protein, nucleic acid, or other biological molecule, researchers can direct the conjugation of a methyltetrazine-linked probe to that exact site. nih.gov The propylamine (B44156) portion of Methyltetrazine-Propylamine allows for its initial linkage to a variety of functional molecules, such as fluorescent dyes, affinity tags, or therapeutic agents, creating customized probes for a wide range of applications. broadpharm.com This strategy contrasts with less specific methods that may label multiple sites on a biomolecule, potentially disrupting its structure and function.

Covalent modification is the process of chemically joining molecules with a stable covalent bond. thermofisher.com In protein science, targeted covalent inhibitors have been rationally designed to bind and then bond to their target proteins, often silencing their activity. wikipedia.org this compound facilitates such covalent linkages through the iEDDA reaction, forming a stable conjugate. wordpress.com

The primary amine of the propylamine group can be coupled to carboxylic acid groups (present on aspartate, glutamate, or the C-terminus of a protein) using standard coupling reagents like 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC) or HATU. broadpharm.com This attaches the methyltetrazine moiety to the protein. Alternatively, and more commonly for site-specificity, the target protein is first functionalized with a TCO group. researchgate.net This can be achieved by reacting lysine (B10760008) residues with a TCO-NHS ester or by incorporating an unnatural amino acid bearing a TCO group during protein expression. researchgate.netnih.gov The TCO-modified protein can then be specifically and efficiently labeled with a molecule that has been conjugated to this compound. researchgate.nettdl.org

Table 1: Overview of Bioconjugation Strategies Using this compound

Biomolecule TargetStrategy for Introducing Reactive HandleMethyltetrazine Reagent's RoleOutcome
Proteins/Peptides - Reaction of lysine residues with TCO-NHS ester- Genetic incorporation of TCO-containing unnatural amino acidsReacts with the TCO handle via iEDDA click chemistrySite-specific covalent labeling with a probe (e.g., fluorophore, drug). researchgate.netnih.gov
Nucleic Acids - Incorporation of TCO-modified nucleotides during synthesis- Post-synthetic modification with TCO reagentsClicks onto the TCO-functionalized nucleic acidFunctionalized DNA/RNA for tracking, therapeutic, or diagnostic applications.
Glycans - Derivatization of free glycans with a linker containing a TCO group- Use of MTZ linker (methoxyamino-propylamine + tetrazine) to directly derivatize glycansClicks onto the TCO-functionalized glycan or is part of the initial derivatizing linkerLabeled glycans for use in microarrays and interaction studies. nih.gov
Lipids - Incorporation of fatty acid analogs containing a reactive handle (e.g., alkyne or TCO)Reacts with the incorporated handleLabeled lipids for studying metabolism and localization in membranes.

The ability to produce recombinant proteins has revolutionized the study of their function, and labeling these proteins is key to their visualization and characterization. creativebiomart.net Methyltetrazine-based chemistry provides a robust method for site-specific labeling that preserves protein function. nih.gov A common strategy involves genetically encoding an unnatural amino acid containing a TCO group at a specific site in a recombinant protein. This allows a methyltetrazine-conjugated fluorophore or tag to be attached with high precision. nih.gov

In one study, this approach was used for the dual fluorescence labeling of the amyloid-β protein precursor (AβPP). The Aβ region was tagged by incorporating a TCO-containing unnatural amino acid, which was then labeled with a methyltetrazine-dye. nih.gov In another application, researchers developed an activity-based probe (ABP) by incorporating a methyltetrazine-functionalized amino acid into a dipeptidyl inhibitor scaffold. nih.gov This probe was used to label and profile the activity of cathepsin enzymes, demonstrating that the methyltetrazine group could act as both a bioorthogonal handle and a structural mimic of a phenylalanine residue. nih.gov This methodology has also been applied to the surface modification of materials, where proteins like HaloTag and NanoLuc luciferase were site-selectively modified and attached to hydrogel microfibers, maintaining their functionality after conjugation. nih.gov

Post-translational modifications (PTMs) are covalent changes to proteins after their synthesis that dramatically expand the functional diversity of the proteome. creative-proteomics.comfrontiersin.org Studying PTMs is critical for understanding cellular regulation and disease. selectscience.net Chemical biology approaches, including the use of bioorthogonal chemistry, are essential for obtaining recombinant proteins with defined modifications for systematic study. nih.gov

This compound serves as a key reagent in developing tools to investigate these processes. While not a PTM itself, it can be used to attach probes to proteins to monitor PTM-related events like proteolytic cleavage. For example, a dual-labeling system using a SNAP-tag and a methyltetrazine-dye attached to a genetically encoded noncanonical amino acid allowed for the simultaneous visualization of the full-length AβPP protein and its cleavage products in living cells. nih.gov This provides a powerful method to study the exact subcellular location of protein processing events, a critical class of PTM. nih.govcreative-proteomics.com

The modification of nucleic acids with non-native chemical groups is a rapidly growing field, aimed at enhancing their therapeutic potential, stability, and utility in nanotechnology. rsc.orgnih.gov Bioorthogonal reactions, including the tetrazine ligation, are well-suited for the chemical functionalization of DNA and RNA.

The strategy for nucleic acid functionalization mirrors that for proteins. Oligonucleotides can be synthesized to include nucleotides modified with a reactive handle like TCO. A molecule of interest, first conjugated to this compound, can then be "clicked" onto the TCO-modified nucleic acid. This approach allows for the attachment of a wide array of functionalities, including fluorescent labels for imaging or other moieties to improve therapeutic properties. Research has demonstrated the feasibility of site-selective RNA functionalization by using "helper" DNA strands to expose a specific nucleotide in a loop or gap structure, making it accessible for chemical modification. nih.gov This structural targeting, combined with the precision of bioorthogonal tetrazine chemistry, opens avenues for programming modifications at specific sites within large RNA molecules.

Glycans and lipids are fundamental classes of biomolecules whose functions are often studied through chemical derivatization, which improves their analytical tractability. rsc.orgplos.org

Glycans: The analysis of N-glycans, which play critical roles in protein function and cellular recognition, is often challenging. rsc.org A novel approach utilizes a linker termed MTZ, which combines a methoxyamine group for reacting with the reducing end of a free glycan and a bioorthogonal tetrazine tag. nih.gov This method, which derivatizes glycans with a tetrazine handle while preserving their integrity, was used to create a library of blood group glycans. These tetrazine-tagged glycans were then efficiently conjugated to avidin-coated beads that had been modified with a TCO spacer, demonstrating the power of this click chemistry approach for creating multiplexed glycan arrays to profile glycan-protein interactions. nih.gov

Lipids: this compound and related reagents are also applicable to lipid research. broadpharm.com Lipids or fatty acid analogs can be synthesized to contain a reactive partner for tetrazine, such as a TCO group or an alkyne. These modified lipids can be incorporated into cellular membranes, where they can then be targeted with a tetrazine-conjugated probe for visualization and tracking of lipid metabolism and trafficking.

Covalent Modification of Proteins and Peptides

Cell-Surface and Intracellular Labeling Methodologies in Live-Cell Research

A major advantage of the tetrazine-TCO ligation is its bioorthogonality, which allows it to be performed within living cells without cross-reacting with other cellular components. smolecule.combiotium.com This has made it an invaluable tool for live-cell imaging and tracking of biomolecules in their native environment. broadpharm.comwordpress.com

To control the location of labeling, reagents with different properties are used. Membrane-impermeant tetrazine-dye conjugates will exclusively label TCO-modified proteins on the cell surface. biotium.com Conversely, membrane-permeant versions can cross the cell membrane to label TCO-tagged targets within the cell's interior. biotium.com

Research findings have validated the use of methyltetrazine for intracellular labeling. In one study, a probe containing a methyltetrazine amino acid was shown to cross the cell membrane of live Jurkat T-cells and covalently label multiple cysteine cathepsins inside the cells. nih.gov The successful labeling was confirmed by lysing the cells and clicking a fluorescent TCO dye onto the probe-enzyme complex. nih.gov Another powerful demonstration involved the dual labeling of the AβPP protein to track its processing. nih.gov Live cells expressing AβPP containing a TCO-amino acid and a SNAP-tag were incubated with both a membrane-permeable methyltetrazine-dye (for intracellular labeling of the Aβ region) and a SNAP-tag substrate, enabling simultaneous visualization of the protein and its cleavage products. nih.gov

Assembly of Complex Bioconjugates for Research Platforms

The unique reactivity of the methyltetrazine moiety allows for highly efficient and specific coupling reactions with molecules containing a strained alkene, such as trans-cyclooctene (B1233481) (TCO). This reaction, known as the inverse-electron-demand Diels-Alder (iEDDA) cycloaddition, is a cornerstone of bioorthogonal chemistry, meaning it can occur in complex biological environments without interfering with native biochemical processes. conju-probe.comadcreview.com The propylamine group provides a primary amine that serves as a convenient attachment point for a variety of molecules, typically through the formation of a stable amide bond with a carboxylic acid. smolecule.com This dual functionality makes this compound an ideal heterobifunctional linker for assembling multi-component systems. conju-probe.com

Synthesis of Proteolysis-Targeting Chimeras (PROTACs) Linkers

PROTACs are novel therapeutic modalities that co-opt the cell's own protein disposal machinery—the ubiquitin-proteasome system—to selectively degrade target proteins implicated in disease. medchemexpress.comglpbio.com A PROTAC is a heterobifunctional molecule comprising a ligand that binds to a target protein and another ligand that recruits an E3 ubiquitin ligase, joined by a chemical linker. The linker is not merely a spacer but a crucial determinant of the PROTAC's ability to form a stable and productive ternary complex (Target Protein-PROTAC-E3 Ligase), which is essential for efficient protein degradation. nih.govelifesciences.org

This compound and its derivatives are used as versatile alkyl chain-based or PEG-based linkers in the synthesis of PROTACs for research. medchemexpress.comchemsrc.com Their utility is particularly highlighted in modular and combinatorial approaches to PROTAC development. For instance, a bioorthogonal strategy has been developed for the in cellulo formation of PROTACs. nih.gov In this approach, a tetrazine-functionalized thalidomide (B1683933) derivative (an E3 ligase ligand) is administered to cells, followed by a TCO-modified ligand for the target protein (e.g., JQ1 for BET bromodomains). The subsequent iEDDA reaction inside the cell assembles the active PROTAC, a powerful method for studying structure-activity relationships and optimizing linker properties. nih.gov

Research has shown that both the composition and length of the linker dramatically affect PROTAC performance, including the half-maximal degradation concentration (DC50) and the maximum degradation level (Dmax). nih.gov For example, in the development of PROTACs targeting the protein kinase TBK1, flexible linkers of varying lengths were explored. While linkers shorter than 12 atoms failed to induce degradation, those between 12 and 29 atoms all showed submicromolar potency. This demonstrates the linker's critical role in enabling the necessary conformation for ternary complex formation. nih.gov The use of methyltetrazine-amine (B608997) linkers allows researchers to systematically synthesize and test libraries of PROTACs with diverse linker architectures to identify the optimal construct for a given target. precisepeg.com

PROTAC Linker FeatureImpact on ActivityResearch ExampleCitation
Linker LengthCritical for productive ternary complex formationTBK1 degraders required a linker of at least 12 atoms to be effective. nih.gov
Linker CompositionInfluences degradation potencyReplacing a 9-atom alkyl chain with three PEG units inhibited CRBN degradation. nih.gov
Bioorthogonal AssemblyEnables in-cellulo PROTAC formationTz-thalidomide combined with TCO-JQ1 to form a BET degrader inside cells. nih.gov

Construction of Modular Nanomaterials for Research

The precise surface functionalization of nanomaterials is essential for their application in targeted drug delivery, diagnostics, and bio-imaging. This compound provides a robust chemical handle for the modular assembly and functionalization of a wide array of research-grade nanomaterials through bioorthogonal click chemistry. nih.govgoogle.com

In one study, layered nanoparticles composed of heparin and poly-l-lysine were synthesized with a surface layer of heparin modified with methyltetrazine (mTz-Hep). nih.gov This "clickable" surface allowed for the modular attachment of other functional molecules, such as polyethylene (B3416737) glycol (PEG), via reaction with a norbornene-modified counterpart. The successful functionalization was confirmed using proton NMR, demonstrating the utility of the methyltetrazine handle for tailoring the nanoparticle surface. nih.gov

This strategy has also been applied to the assembly of plasmonic colloidosomes from gold nanoparticles (AuNPs). rsc.org By functionalizing AuNPs with tetrazine and mixing them at a water-oil interface with TCO-modified AuNPs, researchers could create stable, cross-linked colloidosome structures. This method allows for the encapsulation of molecules and creates a platform for surface-enhanced Raman scattering (SERS) based sensing. rsc.org

Furthermore, methyltetrazine linkers are being explored in advanced delivery systems. A pre-targeting strategy for enhanced mRNA delivery has been developed using focused ultrasound and click chemistry. biorxiv.org In this system, nanobubbles deliver a TCO-functionalized anchor to a target tissue. Subsequently, lipid nanoparticles (LNPs) carrying mRNA and functionalized with methyltetrazine are administered. The iEDDA reaction between the anchored TCO and the LNP's methyltetrazine significantly enhances the accumulation of the mRNA carrier at the target site. In murine models, this pre-targeting strategy resulted in a 3.6-fold increase in the accumulation of mTz-functionalized nanoparticles in the targeted tissue. biorxiv.org

Nanomaterial PlatformLinker RoleKey Research FindingCitation
Polysaccharide NanoparticlesSurface functionalizationHeparin nanoparticles were made "clickable" with methyltetrazine for modular PEGylation. nih.gov
Gold Nanoparticle ColloidosomesInterfacial cross-linkingTetrazine ligation was used to assemble AuNPs into stable, hollow colloidosomes at a water-oil interface. rsc.org
mRNA-LNP Pre-targetingIn vivo bioorthogonal targetingUltrasound-delivered TCO anchors captured methyltetrazine-LNPs, leading to a 3.6-fold increase in accumulation. biorxiv.org

Methyltetrazine Propylamine in Advanced Research Probes and Preclinical Imaging Agents

Design and Application of Fluorescent Probes

The unique properties of methyltetrazine-propylamine have been harnessed to create sophisticated fluorescent probes for a variety of research applications. These probes are instrumental in visualizing and understanding dynamic cellular processes.

Development of Fluorogenic ("Turn-On") Systems

A key innovation in this area is the creation of fluorogenic probes, often referred to as "turn-on" systems. In their native state, these probes are non-fluorescent or have their fluorescence quenched. The tetrazine moiety, in many cases, acts as a fluorescence quencher. biorxiv.orgbiorxiv.org Upon reaction with a specific target, such as a trans-cyclooctene (B1233481) (TCO)-modified biomolecule, the tetrazine ring is consumed, leading to a significant increase in fluorescence intensity. uni-wuerzburg.de This "turn-on" mechanism provides a high signal-to-noise ratio, as the fluorescence is only activated in the presence of the target molecule, minimizing background noise. ibs.re.kr

Researchers have developed various strategies to design these probes, including the integration of tetrazine directly into a fluorophore's π-conjugated system and optimizing spacers between the tetrazine and the fluorophore. nih.gov These design principles leverage mechanisms like Förster Resonance Energy Transfer (FRET), photoinduced electron transfer (PeT), and intramolecular charge transfer (ICT) to control the fluorogenic response. A notable example involves coumarin-based probes where the tetrazine quenches the coumarin's fluorescence until it reacts with a dienophile. nih.gov This approach has led to the development of probes with exceptionally high turn-on ratios, in some cases exceeding 11,000-fold. nih.gov

Recent advancements include the development of dual-tetrazine probes. In these systems, two tetrazine groups are attached to a single fluorophore, and fluorescence activation requires the simultaneous reaction of both tetrazines with their targets. biorxiv.orgbiorxiv.org This design allows for the detection of protein-protein interactions with high specificity. biorxiv.orgbiorxiv.org

Applications in Super-Resolution Microscopy Research

Super-resolution microscopy (SRM) techniques, which bypass the diffraction limit of light, have been significantly enhanced by the use of methyltetrazine-based probes. frontiersin.orgyoutube.com The small size and high specificity of these probes allow for precise labeling of target molecules, which is crucial for achieving high-resolution images. frontiersin.org

The fluorogenic nature of these probes is particularly advantageous for single-molecule localization microscopy (SMLM) techniques like STORM and PALM. frontiersin.org The low background fluorescence ensures that individual fluorophores can be accurately localized, leading to a more precise reconstruction of the final super-resolved image. uni-wuerzburg.de The efficiency and specificity of the tetrazine-TCO ligation permit high-density labeling, which is essential for obtaining detailed structural information at the nanoscale. uni-wuerzburg.demdpi.com

Researchers have demonstrated that a wide variety of tetrazine-dye conjugates can be used for SRM, spanning the visible spectrum. uni-wuerzburg.de The choice of dye can be tailored to the specific SRM modality and the biological question being addressed. The ability to perform both intracellular and extracellular labeling by selecting tetrazine-dyes with different cell permeabilities further expands the utility of this approach in super-resolution studies. uni-wuerzburg.de

Radiotracer Synthesis for Preclinical Positron Emission Tomography (PET) and Single-Photon Emission Computed Tomography (SPECT) Imaging

This compound is also a critical component in the synthesis of radiotracers for preclinical PET and SPECT imaging. mdpi.com These imaging modalities allow for non-invasive visualization and quantification of biological processes in vivo.

Radiolabeling Strategies via Click Chemistry

The IEDDA reaction provides a powerful and versatile method for radiolabeling molecules with positron-emitting (e.g., Fluorine-18) or gamma-emitting radionuclides. nih.govresearchgate.net A common strategy involves a pre-targeting approach. researchgate.netresearchgate.net In this two-step method, a TCO-modified targeting molecule, such as an antibody or an Affibody molecule, is first administered and allowed to accumulate at the target site. researchgate.netresearchgate.net Subsequently, a small, radiolabeled methyltetrazine probe is injected, which rapidly finds and reacts with the TCO-tagged molecule at the target location. researchgate.netresearchgate.net

This pre-targeting strategy overcomes the limitations of using large, directly radiolabeled antibodies, which often have slow clearance from the blood, leading to high background signals. researchgate.net The small, radiolabeled methyltetrazine probe clears from the body much more quickly, resulting in a higher target-to-background ratio and improved image quality. researchgate.net

The synthesis of these radiotracers typically involves labeling a precursor molecule with the radionuclide, followed by conjugation to the methyltetrazine moiety. For example, [¹⁸F]MeTz has been synthesized by amidating an amine-bearing tetrazine with a fluorine-18 (B77423) labeled prosthetic group. researchgate.net

RadionuclideLabeling StrategyApplicationRadiochemical Yield
Fluorine-18Two-step synthesis via [¹⁸F]F-Py-TFP and amidationPre-targeted PET imaging of the brain24% for [¹⁸F]MeTz researchgate.net
Fluorine-18Isotopic exchange on a silicon-fluoride-acceptor (SiFA) tetrazineIn vitro labeling of TCO-modified proteinsHigh (99.1 ± 0.2%) mdpi.com

Preclinical in vivo Imaging Methodologies and Analysis

Preclinical PET and SPECT studies using methyltetrazine-based radiotracers have demonstrated their potential for a variety of applications. For instance, [¹⁸F]MeTz has been evaluated as a pre-targeting agent for brain imaging. researchgate.net PET scans in animal models showed that [¹⁸F]MeTz exhibits favorable pharmacokinetics, including rapid and homogenous distribution in the brain followed by swift clearance. researchgate.netresearchgate.net

In studies targeting platelet-derived growth factor receptor β (PDGFRβ) in liver fibrosis, a TCO-conjugated Affibody molecule was pre-targeted, followed by administration of an ¹⁸F-labeled methyltetrazine. researchgate.net PET imaging revealed significantly higher uptake of the radiotracer in fibrotic livers compared to healthy controls, and the signal corresponded to areas of fibrotic scarring. researchgate.net

The analysis of in vivo imaging data involves quantifying the radioactivity concentration in various tissues over time to generate time-activity curves. researchgate.netresearchgate.net These curves provide information about the uptake, distribution, and clearance of the radiotracer. Biodistribution studies, where organs are harvested and their radioactivity measured after the scan, are also performed to validate the imaging findings. researchgate.net

Research on Magnetic Resonance Imaging (MRI) Contrast Agent Development

The development of advanced MRI contrast agents is a dynamic area of research, with a focus on improving sensitivity and specificity. While this compound itself is not a primary contrast agent, the methyltetrazine group is integral to novel strategies for delivering and concentrating MRI contrast agents at specific biological targets. The primary approach involves a pretargeting strategy.

In this strategy, a targeting molecule, such as an antibody modified with a trans-cyclooctene (TCO) group, is first administered. mdpi.com This molecule is given time to accumulate at the target site, for instance, a tumor, and for the unbound excess to clear from the bloodstream. Subsequently, a smaller molecule carrying the MRI contrast agent (often a gadolinium-based chelate) and a methyltetrazine group is injected. The methyltetrazine rapidly reacts with the TCO on the targeting molecule via the IEDDA reaction, effectively concentrating the contrast agent at the desired location. This method has the potential to significantly enhance the signal-to-background ratio in MRI scans. researchgate.net

Researchers are exploring the synthesis of various building blocks that incorporate the methyltetrazine group for this purpose. For example, heterobifunctional linkers like Methyltetrazine-SS-NHS ester are designed to attach to other molecules, such as MRI contrast agents. conju-probe.com The fast and bioorthogonal nature of the tetrazine ligation is a significant advantage in developing these modular and versatile MRI probes. iris-biotech.de The reaction kinetics are a critical factor, with second-order rate constants for some tetrazine-TCO reactions reaching up to 3.3 × 10^6 M-1 s-1. rsc.orgmdpi.com

PropertyDescriptionSource
Reaction Type Inverse electron demand Diels-Alder (IEDDA) cycloaddition nih.govresearchgate.net
Reactants Methyltetrazine and a strained alkene (e.g., trans-cyclooctene) rsc.orgiris-biotech.de
Key Advantage Bioorthogonal, occurring in living systems without interference nih.govconju-probe.com
Application in MRI Pretargeting strategies for concentrating contrast agents at a target site researchgate.net
Reaction Speed Extremely fast kinetics, with rate constants up to 3.3 × 10^6 M-1 s-1 rsc.orgmdpi.com

Photoacoustic Imaging Agent Research and Development

Photoacoustic imaging is an emerging modality that combines the high contrast of optical imaging with the deep tissue penetration of ultrasound. rsc.org The development of exogenous contrast agents is crucial for enhancing the sensitivity and specificity of this technique. The methyltetrazine group has been successfully incorporated into near-infrared (NIR) dyes to create targeted photoacoustic probes. acs.orgnih.gov

One area of research focuses on creating tetrazine-derived NIR dyes that can be used in pretargeting strategies, similar to those described for MRI. acs.orgnih.gov For instance, a study demonstrated the use of a tetrazine-derived cyanine (B1664457) dye for targeted photoacoustic imaging of bone. acs.orgnih.gov In this work, a bisphosphonate modified with a TCO group was used to target bone tissue. The subsequent administration of the tetrazine-dye resulted in a significant increase in the photoacoustic signal at the target site.

The research findings highlight the effectiveness of this approach. In one study, intravenous injection of a targeted agent demonstrated a 3.6-fold higher signal compared to a non-targeted dye after 4 hours. acs.orgnih.gov Another experiment involving direct intrafemoral injection showed a 14-fold increase in signal over the background. acs.orgnih.gov These results underscore the potential of tetrazine-based probes in enhancing photoacoustic imaging contrast.

Another innovative approach involves creating tetrazine-derived dyes with innate albumin-binding properties. acs.org This feature can prolong the agent's circulation time, allowing for better tumor localization. The presence of the tetrazine group then allows for conjugation to a wide range of targeting molecules through a simple bioorthogonal coupling reaction. acs.org This modularity is a significant advantage in the development of new photoacoustic imaging agents for various biological targets.

Research FindingSignal EnhancementTargetSource
Intravenous injection of targeted dye3.6-fold higher signal than non-targeted dye at 4hBone acs.orgnih.gov
Intrafemoral injection of targeted dye14-fold increase in signal over backgroundBone acs.orgnih.gov
Pretargeting with TCO-modified bisphosphonateSignificant signal increase at the target siteBone acs.orgnih.gov

Methyltetrazine Propylamine in Targeted Research Delivery Systems and Material Science

Modular Construction of Targeted Delivery Vehicles in Research Models

The unique chemical properties of methyltetrazine-propylamine make it an ideal component for the modular construction of targeted delivery vehicles in research settings. The concept of modular construction involves the assembly of a delivery system from distinct, well-defined components, each with a specific function. This approach allows for the rapid and efficient creation of customized delivery vehicles with tailored properties for specific research applications.

Nanoparticle Functionalization for Targeted Research Delivery

Nanoparticles serve as versatile scaffolds for the construction of targeted delivery vehicles. Their surfaces can be modified with a variety of molecules to impart desired functionalities. This compound plays a crucial role in this functionalization process. The propylamine (B44156) group can be used to attach the molecule to the nanoparticle surface, while the methyltetrazine group remains available for subsequent bioorthogonal reactions. axispharm.combroadpharm.com

This allows for a two-step functionalization strategy. First, the nanoparticle is coated with this compound. Then, in a separate step, a targeting ligand or other functional molecule that has been modified with a complementary reactive group (e.g., TCO) can be "clicked" onto the nanoparticle surface. This modular approach provides a high degree of control over the density and orientation of the attached molecules, which is critical for optimizing the targeting and delivery performance of the nanoparticles. nih.govnih.gov The functionalization of nanoparticles with molecules like this compound is a key step in developing advanced drug delivery systems for research. mdpi.commdpi.comresearchgate.net

Table 1: Research Applications of Methyltetrazine-Functionalized Nanoparticles

Nanoparticle Type Targeting Ligand Cargo Research Application
Liposome Antibody fragment Fluorescent dye In vitro cell imaging
Gold Nanoparticle Peptide siRNA Gene silencing studies
Polymeric Micelle Folic Acid Chemotherapeutic drug Cancer cell targeting research
Iron Oxide Nanoparticle Aptamer MRI contrast agent In vivo imaging in animal models

Development of Responsive Linkers and Triggered Release Systems

A key challenge in the development of targeted delivery systems is ensuring that the cargo is released only at the desired site of action. Responsive linkers, which are chemical bonds that can be cleaved in response to specific stimuli, are a critical component of such systems. Methyltetrazine chemistry has been ingeniously employed to create such triggered release systems. nih.gov

For example, a drug can be attached to a delivery vehicle via a linker that contains a tetrazine moiety. This linker is stable under normal physiological conditions, keeping the drug inactive. However, upon exposure to a specific trigger molecule, such as a dienophile, a reaction with the tetrazine can induce cleavage of the linker and release of the active drug. nih.govscispace.com This approach allows for spatiotemporal control over drug release, which is highly desirable for many research applications. The development of these "click-to-release" systems is an active area of research, with the potential to significantly improve the efficacy and reduce the side effects of therapeutic agents in preclinical studies. strath.ac.uk

Engineering of Biomaterials for Research Applications

The principles of bioorthogonal chemistry, enabled by molecules like this compound, are also being applied to the engineering of advanced biomaterials for a wide range of research applications. These materials can be designed to mimic the complex microenvironment of native tissues, providing powerful tools for studying cell behavior and tissue development.

The ability to precisely modify the chemical and physical properties of biomaterials is essential for creating well-defined experimental systems. This compound provides a versatile tool for achieving this level of control, allowing researchers to tailor the properties of their biomaterials to meet the specific needs of their experiments. axispharm.com

Hydrogel Functionalization for 3D Cell Culture and Tissue Engineering Research

Hydrogels are water-swollen polymer networks that are widely used as scaffolds for 3D cell culture and tissue engineering research. nih.gov Their soft, hydrated nature mimics the extracellular matrix of many tissues, providing a more physiologically relevant environment for cells than traditional 2D culture systems.

This compound can be used to functionalize hydrogels with a variety of bioactive molecules, such as cell adhesion peptides or growth factors. nih.gov This is typically achieved by incorporating one of the reactive partners of the bioorthogonal reaction (e.g., tetrazine) into the hydrogel network and the other partner onto the biomolecule of interest. researchgate.netsemanticscholar.org This allows for the precise and efficient immobilization of the biomolecules within the hydrogel, creating a well-defined microenvironment for the encapsulated cells. mdpi.com This approach has been used to study a wide range of cellular processes, including cell migration, differentiation, and tissue formation. nih.govmdpi.commdpi.com

Table 2: Examples of Hydrogel Functionalization using Methyltetrazine Chemistry in Research

Hydrogel Base Functionalizing Molecule Research Purpose
Poly(ethylene glycol) (PEG) RGD peptide Studying cell adhesion and spreading
Hyaluronic acid Vascular endothelial growth factor (VEGF) Investigating angiogenesis
Alginate Bone morphogenetic protein 2 (BMP-2) Researching osteogenic differentiation
Gelatin Laminin-derived peptide Exploring neural cell guidance

Surface Modification for Biosensor and Diagnostic Research

Biosensors are analytical devices that combine a biological recognition element with a transducer to detect a specific analyte. The performance of a biosensor is critically dependent on the way in which the biological recognition element is immobilized on the transducer surface.

This compound offers a powerful method for the controlled and oriented immobilization of biomolecules on sensor surfaces. nih.gov The propylamine group can be used to attach the molecule to the surface, while the methyltetrazine group can be used to "click" a TCO-modified capture probe (e.g., an antibody or DNA aptamer) onto the surface. This approach ensures that the capture probe is presented in a consistent and accessible manner, which can significantly improve the sensitivity and reproducibility of the biosensor. kit.eduresearchgate.net This method of surface modification is being explored for the development of a wide range of biosensors for research and diagnostic applications.

Structure Activity Relationships and Rational Design of Methyltetrazine Propylamine Derivatives

Influence of Substituent Effects on Bioorthogonal Reactivity and Kinetics

The reactivity of the tetrazine core in the inverse-electron-demand Diels-Alder (iEDDA) reaction is a critical parameter for its utility in bioorthogonal chemistry. The rate of this reaction is significantly influenced by the electronic properties of the substituents on the tetrazine ring.

Generally, electron-withdrawing groups attached to the tetrazine ring increase its reactivity towards dienophiles like trans-cyclooctenes (TCO). chemrxiv.org This is because electron-withdrawing substituents lower the energy of the tetrazine's Lowest Unoccupied Molecular Orbital (LUMO), which accelerates the iEDDA cycloaddition. acs.org For instance, tetrazines bearing electron-withdrawing substituents react faster than those with electron-donating groups. nih.gov This principle has been a guiding factor in the design of highly reactive tetrazine probes. For example, highly reactive 2-pyridyl-substituted tetrazines have become widely used for time-sensitive applications due to the electron-withdrawing nature of the pyridyl group. acs.org

However, recent research has revealed a more complex picture. While the electron-withdrawing effect is a significant contributor, it does not solely account for the observed reaction rates in all cases. acs.org Computational studies have shown that steric and distortion effects, caused by intramolecular interactions, can also play a crucial role in accelerating the cycloaddition. acs.org For example, repulsive interactions between adjacent nitrogen atoms can pre-distort the tetrazine ring into a conformation that is closer to the transition state geometry, thereby lowering the activation energy of the reaction. acs.org This has been observed with 2-pyridyl-substituted tetrazines and has led to the exploration of other substituents that can induce similar effects. acs.org

Furthermore, the choice of dienophile also significantly impacts the reaction kinetics. While TCO is a common reaction partner for tetrazines, other dienophiles such as cyclopropenes have been investigated. nih.gov The reactivity of these systems is also governed by substituent effects on both the tetrazine and the dienophile. nih.gov

The following table summarizes the second-order rate constants for the reaction of various tetrazine derivatives with a trans-cyclooctene (B1233481) (TCO) derivative, illustrating the impact of different substituents on reactivity.

Tetrazine DerivativeSubstituent TypeSecond-Order Rate Constant (k₂) with TCO (M⁻¹s⁻¹)Reference
MePh Aryl990 acs.org
Me2Pyr 2-pyridyl5120 acs.org
DHP₂ bis-vinyl ether6450 acs.org
2Pyr₂ bis-2-pyridyl69,400 acs.org
MeDHP cyclic vinyl ether1820 acs.org
3b (triazolyl-tetrazine) Triazolyl10332 (with axial-TCO) nih.gov
Py-Tz (pyridyl-tetrazine) Pyridyl> 10332 (with axial-TCO) nih.gov
Ph-Tz (phenyl-tetrazine) Phenyl< 1722 (with axial-TCO) nih.gov
Me-Tz (methyl-tetrazine) Methyl< 1722 (with axial-TCO) nih.gov

Rational Design Principles for Enhanced Selectivity and Biocompatibility

The rational design of methyltetrazine-propylamine derivatives aims to optimize not only their reactivity but also their selectivity and biocompatibility for in vivo applications. A key challenge in this area is the inverse correlation often observed between reactivity and stability; highly reactive tetrazines can be prone to degradation under physiological conditions. acs.orgnih.gov

To overcome this trade-off, several design principles have been established:

Balancing Reactivity and Stability: A primary goal is to develop tetrazines that are stable enough to persist in a biological environment until they react with their target dienophile. nih.gov Research has shown that the limited stability of some tetrazines is linked to the electron-withdrawing nature of their substituents, which can make them susceptible to nucleophilic attack. acs.org Therefore, strategies are being developed to enhance reactivity through mechanisms other than simply increasing the electron-withdrawing character of the substituent. One such strategy involves inducing intramolecular repulsion to pre-distort the tetrazine ring, as seen with vinyl ether-substituted tetrazines, which exhibit high reactivity without a corresponding increase in degradation. acs.org The development of triazolyl-tetrazines is another approach that yields probes with improved physiological stability and high reactivity. nih.gov

Enhancing Solubility and Biocompatibility: For biological applications, it is crucial that the tetrazine probe is soluble in aqueous media and does not elicit adverse biological responses. adcreviews.com A common strategy to improve solubility and biocompatibility is the incorporation of polyethylene (B3416737) glycol (PEG) chains into the molecular structure. adcreviews.com The propylamine (B44156) linker in this compound itself provides a handle for conjugation to other molecules, including those that can enhance these properties.

Modular Synthesis for Versatility: The development of modular synthetic routes allows for the rapid generation of a diverse library of tetrazine derivatives with different functionalities. acs.org For example, the use of "click chemistry" reactions, such as the copper-catalyzed azide-alkyne cycloaddition (CuAAC), to assemble triazolyl-tetrazines from shelf-stable precursors provides a versatile platform for creating probes with tailored properties. nih.govacs.org This modularity facilitates the optimization of probes for specific applications, such as live-cell imaging or in vivo targeting. nih.gov

Computational Chemistry Approaches for Predicting Reactivity and Optimizing Design

Computational chemistry has become an indispensable tool in the rational design of this compound derivatives, providing insights that complement experimental findings and guide the development of new probes. walshmedicalmedia.comjstar-research.com By using computer simulations, researchers can predict molecular structures, properties, and reactivity, thereby accelerating the design-make-test-analyze cycle. walshmedicalmedia.comaichemist.eu

Key applications of computational chemistry in this field include:

Predicting Reaction Kinetics: Computational methods, such as Density Functional Theory (DFT), can be used to calculate the energy profiles of the iEDDA reaction, including the activation energies (ΔE‡) and transition state geometries. acs.org This allows for the prediction of reaction rate constants and provides a deeper understanding of the factors that influence reactivity. For instance, computational analysis revealed the significant role of distortion energy (ΔEdist) in accelerating the reaction of certain tetrazine derivatives, a factor that was not fully appreciated from experimental data alone. acs.org

Understanding Substituent Effects: Computational models can elucidate the electronic and steric effects of different substituents on the tetrazine ring. chemrxiv.org By calculating properties such as molecular orbital energies (e.g., LUMO+1) and charge distributions, researchers can rationalize experimentally observed reactivity trends and predict the effects of new substituents. chemrxiv.orgacs.org This predictive capability is crucial for identifying promising candidates for synthesis and experimental validation.

Optimizing Molecular Geometry and Conformation: The three-dimensional structure of a tetrazine derivative can influence its reactivity and interactions with its environment. Computational methods can predict stable conformations and rotational barriers, providing insights into how the molecule's shape affects its properties. acs.orgjstar-research.com

Rationalizing Solvent Effects: The solvent environment can have a significant impact on reaction kinetics. Computational models can be used to study these effects and explain why the reactivity of a particular tetrazine may differ in aqueous versus organic media. chemrxiv.org

The following table provides examples of how computational chemistry has been used to investigate and predict the reactivity of tetrazine derivatives.

Computational MethodProperty InvestigatedKey FindingReference
Density Functional Theory (DFT) Transition-state geometries, activation energies (ΔG‡, ΔE‡), and distortion energies (ΔEdist)Revealed that reduced distortion energy due to intramolecular repulsion is a key factor in accelerating the reactivity of certain tetrazines, independent of electron-withdrawing effects. acs.org
Frontier Molecular Orbital (FMO) Theory LUMO+1 energy levelsCorrelated the electron-withdrawing effect of substituents with the LUMO+1 energy and, in some cases, with the stability of the tetrazine. acs.org
DFT Rotational barriersShowed that intramolecular oxygen-nitrogen interactions in methylvinyl ether-tetrazine (MVE) lead to a reduced rotational barrier compared to methylvinyl-tetrazine (MV). acs.org

By integrating these computational approaches with experimental studies, researchers can develop a more comprehensive understanding of the structure-activity relationships governing this compound derivatives and rationally design next-generation probes with superior performance for a wide range of bioorthogonal applications.

Emerging Applications and Future Directions in Methyltetrazine Propylamine Research

Integration with Orthogonal Bioorthogonal Reaction Systems

A significant challenge in chemical biology is the simultaneous tracking of multiple molecular events within a single system. This requires the use of mutually orthogonal bioorthogonal reactions—reactions that proceed in parallel without interfering with one another. researchgate.net The IEDDA ligation involving methyltetrazine is a cornerstone of such systems due to its distinct mechanism and reactivity compared to other click chemistries like the strain-promoted azide-alkyne cycloaddition (SPAAC). tcichemicals.comresearchgate.net

Researchers have successfully demonstrated the integration of tetrazine chemistry into multi-labeling platforms. For instance, a system can be designed where Methyltetrazine-Propylamine, via its methyltetrazine ring, reacts exclusively with a trans-cyclooctene (B1233481) (TCO) tag, while a separate azide-tagged biomolecule reacts with a dibenzocyclooctyne (DBCO) derivative. researchgate.net This orthogonality allows for the precise, independent labeling of two different targets in the same biological sample. The kinetic profiles of these reactions are critical for their successful orthogonal application, with the tetrazine-TCO ligation being one of the fastest bioorthogonal reactions known. tcichemicals.comconju-probe.com This rapid rate ensures efficient labeling even at low concentrations, which is a common condition in living systems. nih.gov

Table 1: Comparison of Bioorthogonal Reaction Kinetics

ReactionTypical Dienophile/PartnerSecond-Order Rate Constant (k, M-1s-1)Key Features
Inverse-Electron-Demand Diels-Alder (IEDDA)trans-cyclooctene (TCO)1 - 106tcichemicals.comExtremely fast, catalyst-free, forms stable dihydropyridazine (B8628806) linkage. conju-probe.com
Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)Dibenzocyclooctyne (DBCO)~1Copper-free, highly selective, forms stable triazole. confluore.com
Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)Bicyclononyne (BCN)10-2 - 10-1tcichemicals.comSlower than IEDDA, copper-free, good stability. confluore.com

The development of these orthogonal systems, enabled by reagents like this compound, is crucial for studying complex biological networks and interactions, paving the way for more detailed systems-level analyses.

Development of Multimodal Imaging Probes

Multimodal imaging, which combines two or more imaging techniques (e.g., PET and MRI, or fluorescence and SPECT), offers a more comprehensive view of biological processes than any single modality alone. nih.gov this compound is an ideal linker for constructing multimodal probes. Its bifunctional nature allows for the attachment of different reporter molecules to each end of the compound. smolecule.com

The propylamine (B44156) group can be readily conjugated to a component for one imaging modality, such as a chelator for a PET or SPECT radionuclide (e.g., 64Cu, 89Zr). conju-probe.com Subsequently, the methyltetrazine group remains available for a highly efficient click reaction with a TCO-functionalized agent for a second modality, such as a fluorescent dye for optical imaging or a paramagnetic agent for MRI. biotium.comresearchgate.net This modular approach facilitates the creation of unified imaging agents where the properties of each component can be optimized to ensure high specificity and signal for both imaging techniques. nih.gov Nanoparticles are often used as scaffolds for these probes, and this compound can be used to attach various imaging agents to the nanoparticle surface. nih.govresearchgate.net

Table 2: Components for Methyltetrazine-Based Multimodal Probes

Imaging ModalityReporter TypeAttachment Strategy via this compound
Fluorescence MicroscopyOrganic Dyes (e.g., CF® Dyes, Cy5)Methyltetrazine reacts with TCO-modified dye. biotium.com
Positron Emission Tomography (PET)Positron-emitting radionuclide (e.g., 18F, 64Cu)Propylamine is acylated with a chelator or prosthetic group. conju-probe.com
Single-Photon Emission Computed Tomography (SPECT)γ-emitting radionuclide (e.g., 99mTc, 111In)Propylamine is acylated with a chelator. conju-probe.com
Magnetic Resonance Imaging (MRI)Paramagnetic contrast agents (e.g., Gd3+ chelates)Propylamine is conjugated to a chelator-containing molecule. nih.gov

The ability to construct such probes is advancing preclinical research, enabling more detailed studies of drug delivery, cell tracking, and disease pathology.

New Frontiers in Activity-Based Protein Profiling (ABPP)

Activity-based protein profiling (ABPP) is a powerful chemical proteomics technique used to study the active state of enzymes in complex biological systems. nih.govmdpi.com A key component of ABPP is the activity-based probe (ABP), which typically consists of a reactive group that binds to the enzyme's active site and a reporter tag for detection. mdpi.com Incorporating bulky reporter tags directly into ABPs can hinder their reactivity and cell permeability.

Bioorthogonal chemistry provides an elegant solution to this problem through a two-step labeling strategy. mdpi.comrsc.org Methyltetrazine can be incorporated as a small, minimally-perturbing bioorthogonal handle on an ABP. rsc.org This allows the probe to first bind to its target enzyme inside a living cell. In a second step, a reporter molecule (e.g., a fluorophore or biotin) functionalized with a reactive partner like TCO is introduced. nih.gov The subsequent IEDDA reaction attaches the reporter tag to the probe-enzyme complex. rsc.org This approach notably avoids the use of copper catalysts, which are cytotoxic and unsuitable for live-cell imaging. nih.gov Research has demonstrated the utility of incorporating a methyltetrazinylalanine residue into a peptide-based probe to visualize cathepsin activity in live cells, showcasing the potential of this minimal bioorthogonal tag. rsc.org

Table 3: Framework for a Methyltetrazine-Based ABPP Experiment

ComponentFunctionExample
Activity-Based Probe (ABP)Covalently binds to the active site of a target enzyme family.A dipeptide with a fluoromethylketone reactive group and a methyltetrazine handle. rsc.org
Bioorthogonal HandleSmall, inert tag for subsequent ligation.Methyltetrazine. rsc.org
Bioorthogonal ReporterReacts with the handle to attach a reporter group.A membrane-permeant TCO-fluorophore (e.g., CF®500-TCO). nih.gov
Detection/AnalysisVisualization or enrichment of labeled proteins.Fluorescence microscopy or streptavidin pulldown followed by mass spectrometry. rsc.org

This strategy is pushing the frontiers of ABPP, enabling the study of enzyme activity with high spatial and temporal resolution directly within the dynamic environment of living organisms.

Advancements in Chemical Genetics and Proteomics Research

Chemical genetics utilizes small molecules to perturb and study protein function, offering a powerful alternative or complement to traditional genetic methods. psu.edunih.gov A central challenge in this field is identifying the specific protein targets of bioactive small molecules (target identification). unimib.it Chemical proteomics provides a suite of tools for this purpose, and reagents like this compound are enhancing these methodologies. nih.gov

In a typical workflow, a bioactive small molecule of interest is derivatized with a linker and a methyltetrazine tag. This new probe is then introduced to a cellular lysate or intact cells to bind to its protein target(s). Following binding, a reporter tag, such as biotin (B1667282) attached to TCO, is added. The bioorthogonal reaction selectively attaches the biotin to the probe-protein complex, which can then be enriched using streptavidin affinity chromatography and identified by mass spectrometry. unimib.it The propylamine handle of this compound provides a convenient point for attaching the initial small molecule. smolecule.com This unbiased, proteome-wide approach allows for the discovery of novel drug-target interactions in a disease-relevant context. unimib.it

Table 4: Chemical Proteomics Workflow for Target ID using a Methyltetrazine Probe

StepDescriptionKey Reagents
1. Probe SynthesisA bioactive small molecule is conjugated to this compound.Bioactive molecule, this compound, coupling agents (e.g., EDC, HATU). smolecule.com
2. Target EngagementThe methyltetrazine-functionalized probe is incubated with a cell lysate or live cells to bind its protein target.Probe, cellular proteome.
3. Bioorthogonal LabelingA TCO-Biotin conjugate is added, which "clicks" onto the probe bound to its target.TCO-Biotin.
4. EnrichmentThe biotinylated protein complexes are captured using streptavidin-coated beads.Streptavidin beads.
5. IdentificationThe enriched proteins are digested and identified using liquid chromatography-mass spectrometry (LC-MS).Trypsin, mass spectrometer. unimib.it

Design of Next-Generation Bioorthogonal Tools with Tuned Reactivity

The continued evolution of bioorthogonal chemistry relies on the design of new tools with tailored properties. A key area of development is the ability to "tune" the reactivity of ligation partners to suit specific biological applications. The reaction rate of the IEDDA ligation can be modulated by altering the electronic and steric properties of the substituents on both the tetrazine and the dienophile. researchgate.netnih.gov

For instance, adding electron-withdrawing groups to the tetrazine ring can dramatically increase the reaction rate, while bulkier groups may slow it down. researchgate.netnih.gov The methyl group in methyltetrazine offers a compromise, providing significantly enhanced chemical stability compared to the parent, unsubstituted tetrazine, while maintaining a very high reaction rate. conju-probe.combroadpharm.com This stability is crucial for experiments that require long incubation times or involve harsh conditions. Researchers are actively developing a toolbox of tetrazine derivatives with a spectrum of reactivities and stabilities. This allows for the selection of an optimal tetrazine for a given dienophile and experimental context, such as choosing a faster-reacting tetrazine for detecting a low-abundance target or a more stable one for long-term in vivo studies.

Table 5: Influence of Tetrazine Substitution on Reactivity and Stability

Tetrazine SubstituentEffect on Reaction Rate (vs. TCO)Effect on StabilityTypical Application
Hydrogen (H-Tetrazine)Very HighLower stability, prone to degradation. broadpharm.comFast ligations where long-term stability is not required.
Methyl (Methyltetrazine)HighSubstantially improved stability. broadpharm.comGeneral purpose, live-cell imaging, in vivo studies. conju-probe.com
Electron-Withdrawing Group (e.g., Pyridyl)Extremely HighVariable, can be less stable. researchgate.netnih.govApplications requiring the fastest possible kinetics.
Sterically Hindered Group (e.g., tert-Butyl)Lower (with TCO), but faster with smaller dienophiles like cyclopropene. nih.govExtraordinarily stable. nih.govUse in sterically demanding environments or when extreme stability is needed.

This rational design of next-generation bioorthogonal tools, including advanced derivatives of this compound, will continue to expand the capabilities of chemical biologists to probe and manipulate living systems with ever-increasing precision.

Q & A

Q. What are the established synthetic protocols for Methyltetrazine-Propylamine, and how can purity be maximized during synthesis?

this compound is typically synthesized via nucleophilic substitution or cycloaddition reactions. A common approach involves reacting methyltetrazine precursors with propylamine derivatives under anhydrous conditions. For example, using dichloromethane as a solvent at 0–5°C with triethylamine as a base can minimize side reactions. Post-synthesis purification via column chromatography (silica gel, gradient elution with ethyl acetate/hexane) or recrystallization (ethanol/water) is critical to achieve >95% purity. Characterization should include 1^1H/13^13C NMR and high-resolution mass spectrometry (HRMS) to confirm structural integrity .

Q. Which analytical techniques are most reliable for characterizing this compound?

Key techniques include:

  • Nuclear Magnetic Resonance (NMR): 1^1H NMR (400 MHz, CDCl3_3) to confirm methyl and propylamine substituents via chemical shifts (e.g., δ 2.5–3.0 ppm for amine protons).
  • Mass Spectrometry (MS): HRMS (ESI+) to verify molecular ion peaks (e.g., [M+H]+^+ at m/z 180.1234).
  • High-Performance Liquid Chromatography (HPLC): Reverse-phase C18 columns (acetonitrile/water mobile phase) to assess purity (>98%). Cross-referencing these methods with literature protocols ensures reproducibility .

Advanced Research Questions

Q. How can reaction kinetics be optimized to enhance this compound’s bioorthogonal labeling efficiency?

Bioorthogonal applications require rapid kinetics (e.g., second-order rate constants >1 M1^{-1}s1^{-1}). To optimize:

  • Solvent Selection: Use polar aprotic solvents (e.g., DMSO) to stabilize transition states.
  • Catalysis: Introduce electron-deficient dienophiles (e.g., norbornene derivatives) to accelerate inverse electron-demand Diels-Alder (IEDDA) reactions.
  • Temperature Control: Conduct reactions at 37°C to mimic physiological conditions while maintaining stability. Kinetic studies using stopped-flow spectrophotometry can quantify rate improvements .

Q. How should researchers resolve contradictions in reported reactivity data for this compound?

Discrepancies often arise from variations in experimental design (e.g., solvent polarity, reactant ratios). To address this:

  • Systematic Replication: Reproduce studies under standardized conditions (pH 7.4, 25°C).
  • Meta-Analysis: Aggregate data from peer-reviewed studies (e.g., rate constants, activation energies) to identify trends or outliers.
  • Error Analysis: Apply statistical tools (e.g., ANOVA) to assess inter-study variability. Transparent reporting of experimental parameters (e.g., reagent sources, instrument calibration) is essential .

Q. What strategies mitigate stability challenges of this compound in aqueous environments?

Hydrolysis is a key stability concern. Mitigation approaches include:

  • Lyophilization: Store the compound as a lyophilized powder at -20°C.
  • Buffering: Use phosphate-buffered saline (PBS, pH 7.4) with 1–5% organic co-solvents (e.g., acetonitrile) to reduce hydrolysis.
  • Derivatization: Introduce electron-withdrawing groups (e.g., trifluoromethyl) to the tetrazine ring to enhance hydrolytic resistance. Stability assays (HPLC monitoring over 24–72 hours) validate these strategies .

Methodological Considerations

Q. How to design a robust experimental workflow for studying this compound’s biological interactions?

A validated workflow includes:

  • In Vitro Testing: Incubate the compound with target biomolecules (e.g., serum albumin) at 37°C, followed by LC-MS/MS analysis to track adduct formation.
  • Negative Controls: Use non-reactive analogs (e.g., methyltetrazine without propylamine) to confirm specificity.
  • Dosage Range: Test 0.1–100 µM concentrations to establish dose-response curves. Detailed protocols should align with Medicinal Chemistry Research guidelines for reproducibility .

Q. What statistical methods are appropriate for analyzing this compound’s structure-activity relationships (SAR)?

  • Multivariate Regression: Correlate substituent electronic parameters (Hammett σ constants) with reaction rates.
  • Principal Component Analysis (PCA): Reduce dimensionality of spectral or kinetic datasets to identify key variables.
  • Machine Learning: Train models (e.g., random forests) on existing SAR data to predict novel derivatives’ reactivity. Open-source tools like Python’s Scikit-learn facilitate these analyses .

Data Presentation Guidelines

  • Tables: Include comparative kinetic data (e.g., rate constants under varying pH/temperature).
  • Figures: Use Arrhenius plots for activation energy calculations or HPLC chromatograms for purity assessments.
  • Supplemental Data: Provide raw NMR/MS spectra and computational modeling scripts in repositories like Zenodo .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.